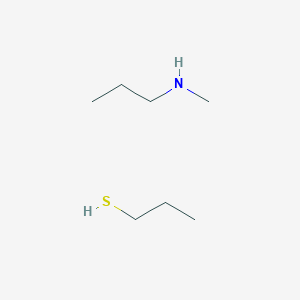
N-methylpropan-1-amine;propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpropan-1-amine;propane-1-thiol is a compound that consists of two distinct functional groups: an amine group and a thiol group The amine group is represented by N-methylpropan-1-amine, while the thiol group is represented by propane-1-thiol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpropan-1-amine typically involves the alkylation of propan-1-amine with methyl iodide under basic conditions. The reaction can be represented as follows:
CH3CH2CH2NH2+CH3I→CH3CH2CH2NHCH3+HI
This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydroiodic acid formed.
Propane-1-thiol can be synthesized by the reaction of 1-chloropropane with sodium hydrosulfide:
CH3CH2CH2Cl+NaSH→CH3CH2CH2SH+NaCl
Industrial Production Methods
On an industrial scale, N-methylpropan-1-amine is produced by the reaction of propan-1-amine with methanol in the presence of a catalyst such as alumina. Propane-1-thiol is produced by the reaction of propene with hydrogen sulfide in the presence of a catalyst such as alumina or silica.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylpropan-1-amine and propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: Propane-1-thiol can be oxidized to form disulfides.
Reduction: N-methylpropan-1-amine can be reduced to form primary amines.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents for propane-1-thiol.
Reduction: Lithium aluminum hydride can be used as a reducing agent for N-methylpropan-1-amine.
Substitution: Alkyl halides can be used as reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Propane-1-thiol forms dipropyl disulfide.
Reduction: N-methylpropan-1-amine forms propan-1-amine.
Substitution: N-methylpropan-1-amine can form N-alkylated amines, and propane-1-thiol can form alkyl thiols.
Applications De Recherche Scientifique
N-methylpropan-1-amine;propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methylpropan-1-amine;propane-1-thiol involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in nucleophilic substitution reactions. The thiol group can act as a reducing agent, participating in redox reactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylpropan-1-amine: Similar compounds include N-ethylpropan-1-amine and N-isopropylpropan-1-amine.
Propane-1-thiol: Similar compounds include butane-1-thiol and pentane-1-thiol.
Uniqueness
N-methylpropan-1-amine;propane-1-thiol is unique due to the presence of both an amine group and a thiol group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
651331-02-1 |
|---|---|
Formule moléculaire |
C7H19NS |
Poids moléculaire |
149.30 g/mol |
Nom IUPAC |
N-methylpropan-1-amine;propane-1-thiol |
InChI |
InChI=1S/C4H11N.C3H8S/c1-3-4-5-2;1-2-3-4/h5H,3-4H2,1-2H3;4H,2-3H2,1H3 |
Clé InChI |
UHGQEGSOKINQJY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC.CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)
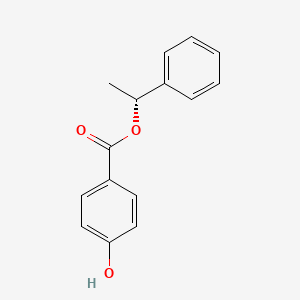
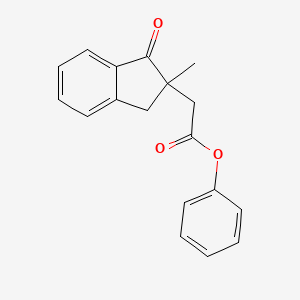
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)
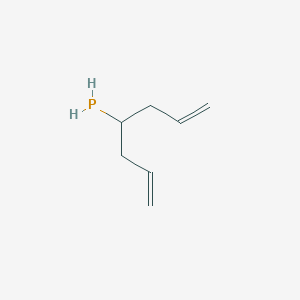
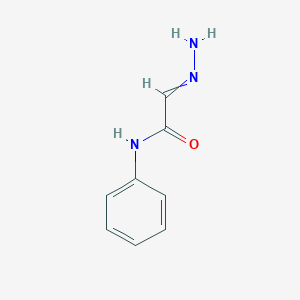
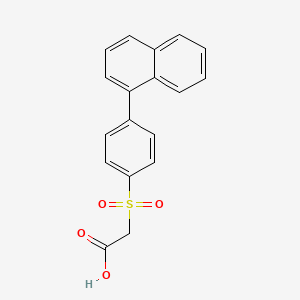
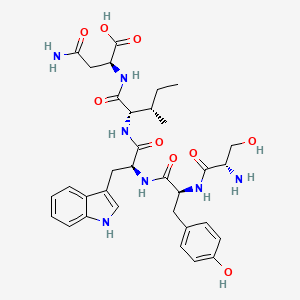
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
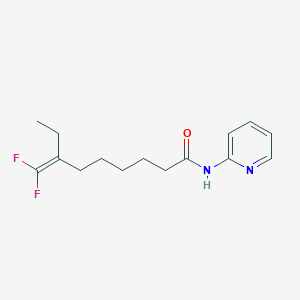
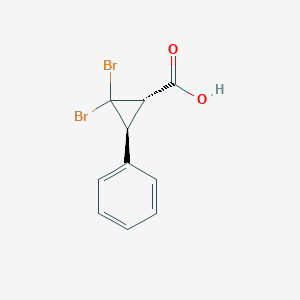
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
